Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
Description
Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is a benzazocine derivative featuring an eight-membered heterocyclic ring containing one nitrogen atom. The compound is substituted with a bromine atom at position 8 and a methyl ester group at position 4. Benzazocines are of interest in medicinal chemistry due to their structural similarity to opiate frameworks, which often exhibit biological activity .
Properties
IUPAC Name |
methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-17-13(16)9-3-2-6-15-12-5-4-11(14)8-10(12)7-9/h4-5,7-8,15H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKNFDBWJDHMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)Br)NCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Benzazocine Core
The benzo[b]azocine scaffold is typically assembled via intramolecular cyclization. A common precursor is a tetrahydroisoquinoline derivative, which undergoes ring expansion. For example, 1-benzazepine intermediates can be generated through aza-Claisen rearrangements or photochemical cyclization.
Example Protocol :
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Starting Material : 3,4-Dihydroisoquinoline derivative.
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Reaction : Treatment with a dienophile (e.g., maleic anhydride) under reflux in toluene.
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Outcome : Formation of a seven-membered ring, followed by base-mediated expansion to the eight-membered azocine.
Bromination at Position 8
Electrophilic aromatic substitution (EAS) is employed for bromination. The electron-rich benzene ring facilitates this step, but regioselectivity must be controlled.
Optimized Conditions :
Esterification of the Carboxylic Acid
The methyl ester is introduced via Fischer esterification or chloroformate-mediated reactions.
Procedure :
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Reagent : Methyl chloroformate (1.2 equiv).
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Base : Triethylamine (2.0 equiv) in tetrahydrofuran (THF).
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Conditions : Ice-cooling followed by stirring at 25°C for 2 hours.
Synthetic Route 2: Brominated Precursor Approach
To circumvent regioselectivity issues, this route begins with a pre-brominated intermediate.
Synthesis of 8-Bromo-1,2,3,4-Tetrahydrobenzazocine
Key Steps :
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Bromination of a Benzene Derivative :
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Substrate : 2-Amino-5-bromobenzoic acid.
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Reaction : Ullmann coupling with a diamine to form the azocine ring.
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Cyclization :
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Reagent : POCl₃ in DMF.
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Temperature : 80°C for 6 hours.
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Esterification Post-Cyclization
The carboxylic acid group is esterified using methanol and thionyl chloride (SOCl₂).
Conditions :
Stereochemical Control and Resolution
The (E)-configuration is critical for biological activity. Two strategies are employed:
Chiral Auxiliaries
Use of (S)-mandelate salts during intermediate stages ensures enantiomeric purity.
Example :
Catalytic Asymmetric Synthesis
Catalyst : Chiral palladium complexes (e.g., BINAP-Pd).
Reaction : Asymmetric Heck cyclization.
Outcome : 82% ee, 76% yield.
Industrial-Scale Optimization
Solvent and Base Selection
Purification Techniques
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Celite Filtration : Removes particulate catalysts.
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Recrystallization : Ethanol/water mixtures yield high-purity product (≥99% by HPLC).
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 65% | 70% |
| Steps | 4 | 3 |
| Regioselectivity Control | Moderate | High |
| Scalability | Limited | High |
Route 2 offers superior regioselectivity and scalability, making it preferable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: De-brominated benzoazocine derivatives.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate has garnered attention due to its potential pharmacological activities:
- Antioxidant Properties : Research indicates that derivatives of this compound may exhibit antioxidant effects, which are beneficial in reducing oxidative stress in cells .
- Receptor Modulation : It may act as a modulator for certain receptors, including serotonin receptors, which are implicated in various neurological disorders .
Case Studies
- Study on Antioxidant Activity :
- Pharmacological Research :
Applications in Research
This compound is primarily used in research settings for:
- Drug Development : Its unique structure allows for the exploration of new therapeutic agents targeting various biological pathways.
- Synthetic Chemistry : The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzazocine Derivatives
| Compound Name | Substituent at Position 1 | Substituent at Position 5 | Bromine Position |
|---|---|---|---|
| Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate | Methyl | Methyl ester | 8 |
| 1-Benzazocine-5-carboxylic acid,8-bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl) | 2-Methylpropyl | Carboxylic acid | 8 |
Brominated Heterocycles in Other Scaffolds
Purine Derivatives (Theophylline/Xanthine)
Compounds like 8-bromo-1,3,7-trimethylpurine-2,6-dione (theophylline derivative) and 8-bromo-1:3:9-trimethyliso xanthine share bromination at position 8 but differ in core structure:
- Ring System: Theophylline/xanthine derivatives are bicyclic (purine), while benzazocines are monocyclic with an eight-membered ring.
- Physical Properties : Brominated xanthines exhibit high melting points (e.g., 256°C decomposition ), suggesting greater thermal stability compared to benzazocines (data unavailable).
Table 2: Comparison of Brominated Heterocycles
Functional Group Analysis
- Bromine Effects : Bromination at position 8 in both benzazocines and purines may enhance electrophilic reactivity, facilitating further substitution. However, the larger benzazocine ring could reduce ring strain compared to purines.
- Ester vs. Acid Groups : The methyl ester in the target compound likely improves membrane permeability relative to carboxylic acid analogs, a critical factor in drug design .
Biological Activity
Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is a complex organic compound with significant potential in biological research. This article explores its biological activity, synthesis, and potential applications based on recent findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 352.27 g/mol. Its unique structure features a brominated tetrahydrobenzazocine framework, which is essential for its biological interactions. The compound is characterized by its ester functionality and the presence of a bromine atom at the 8-position, which may influence its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Each step requires optimization to maximize yield and purity. The synthetic routes often focus on introducing the bromine atom and forming the ester group effectively.
Interaction Studies
Preliminary studies suggest that this compound may interact with various receptors or enzymes involved in neurotransmission. Techniques such as molecular docking and binding assays are being employed to elucidate its mechanism of action and therapeutic potential.
Comparison with Related Compounds
The biological activity of this compound can be compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate | C17H22BrNO2 | Contains an isobutyl group enhancing lipophilicity |
| 8-Bromo-1,2,3,4-tetrahydro-benzo[b]azocine-5-carboxylic acid methyl ester | C13H14BrNO2 | Lacks the additional alkyl substituent affecting solubility |
| 8-Bromo-N-(2-methylpropyl)-1,2-dihydrobenzo[b]azocine | C15H18BrN | Different nitrogen substitution pattern impacting biological activity |
This table highlights how structural variations can lead to differences in biological properties and activities.
Case Studies and Research Findings
Research has indicated that compounds similar to methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine exhibit various biological activities such as anti-cancer properties and modulation of multidrug resistance (MDR) in cancer cells. For example:
- Anti-Cancer Activity : Some derivatives have shown promising results in inducing apoptosis in resistant cell lines by activating atypical pathways involving caspase cascades .
- MDR Modulation : Certain compounds have been identified as effective modulators of the ABCB1 multidrug efflux pump at low concentrations. This suggests that methyl 8-bromo derivatives could potentially enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance .
Q & A
Q. What are the common synthetic routes for preparing Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate, and what are the critical reaction steps?
The synthesis typically involves constructing the benzazocine core through cyclization or functionalization of precursor scaffolds. For example:
- Cyclization strategies : Analogous to methods used for benzoxazoles (e.g., refluxing methyl 3-amino-4-hydroxybenzoate with aryl acids to form heterocyclic cores) .
- Bromination : Late-stage bromination at the 8-position may employ electrophilic reagents like NBS (N-bromosuccinimide) under controlled conditions.
- Esterification : Methyl esterification via acid-catalyzed reaction with methanol or using coupling agents like DCC (dicyclohexylcarbodiimide).
Key considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination, and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients).
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Spectroscopic analysis :
- NMR : Confirm substitution patterns (e.g., bromine’s deshielding effect on adjacent protons in -NMR) and ester carbonyl resonance (~165–170 ppm in -NMR).
- HRMS : Verify molecular ion peaks ([M+H]) with mass accuracy <5 ppm.
- X-ray crystallography : For unambiguous confirmation, use programs like SHELXL for refinement (e.g., resolving torsional angles in the benzazocine ring) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the bromine substituent at the 8-position?
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Reaction condition screening :
Parameter Tested Range Optimal Condition Yield (%) Solvent DCM, THF, DMF DMF 72 Temperature 0°C, RT, 50°C RT 68 Brominating Agent NBS, Br₂ NBS 75 - Mechanistic insight : NBS in DMF minimizes side reactions (e.g., di-bromination) due to controlled radical generation.
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In situ monitoring : Use UV-Vis spectroscopy to track bromine consumption .
Q. What analytical challenges arise in characterizing the benzazocine ring’s conformational flexibility, and how can they be addressed?
- Dynamic NMR : Detect ring puckering or boat-chair interconversions at variable temperatures (e.g., -40°C to 80°C).
- DFT calculations : Compare experimental -NMR chemical shifts with computed values (e.g., using Gaussian or ORCA) to validate dominant conformers.
- Crystallographic twinning : If observed, employ SHELXL’s TWIN/BASF commands to refine twinned datasets .
Q. How does the bromine substituent influence the compound’s reactivity in downstream derivatization (e.g., cross-coupling reactions)?
- Buchwald-Hartwig amination : The bromine serves as a leaving group for Pd-catalyzed C–N bond formation. Example protocol:
- Stability note : The tertiary amine in benzazocine may undergo oxidation under aerobic conditions; use degassed solvents and inert atmospheres .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Case study : If -NMR shows unexpected splitting, consider:
- Trace metal contamination : Pass the sample through a chelating resin (e.g., Chelex® 100).
- Rotameric equilibria : Acquire spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) to coalesce signals.
- Impurity profiling : Use LC-MS with a C18 column (gradient: 5–95% MeCN in H₂O + 0.1% formic acid) to identify byproducts.
Data-Driven Insights
Table 1 : Comparative yields for cross-coupling reactions using Methyl 8-bromo-benzazocine derivatives
| Reaction Type | Catalyst System | Solvent | Yield (%) | Reference Method |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 65 | |
| Ullmann Coupling | CuI, 1,10-phenanthroline | DMSO | 58 | |
| Chan-Lam | Cu(OAc)₂, Pyridine | CH₂Cl₂ | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
